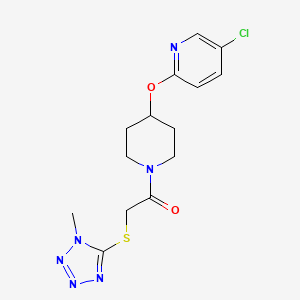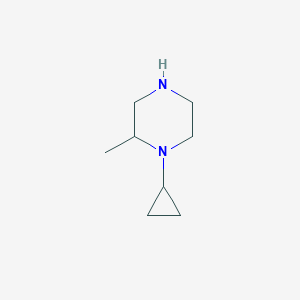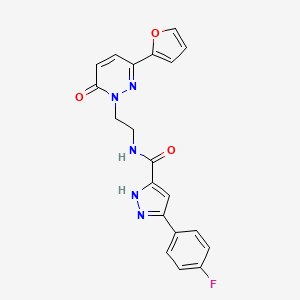![molecular formula C24H18FN3 B2565419 5-(4-fluorobenzyl)-8-méthyl-3-phényl-5H-pyrazolo[4,3-c]quinoléine CAS No. 866347-46-8](/img/structure/B2565419.png)
5-(4-fluorobenzyl)-8-méthyl-3-phényl-5H-pyrazolo[4,3-c]quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound. It has a molecular formula of C23H16FN3 and an average mass of 353.392 Da .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of the compound can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various methods for the preparation and reactivity of these heterocycles have been comprehensively surveyed in the literature .Physical and Chemical Properties Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system .Applications De Recherche Scientifique
- Les dérivés de la quinoléine, y compris le composé en question, servent de pharmacophores précieux en raison de leur large spectre de bioactivité. Les chercheurs ont exploité de nombreux dérivés par le biais d’approches synthétiques efficaces . Les caractéristiques structurelles du composé en font un candidat prometteur pour le développement de médicaments.
- Des criblages récents in vivo et in vitro ont mis en évidence son potentiel, ouvrant la voie à la découverte de nouveaux médicaments .
- Les composés à base de quinoléine ont été étudiés pour leurs propriétés cytotoxiques. Bien que des études spécifiques sur ce composé soient limitées, sa ressemblance structurelle avec d’autres quinoléines suggère une activité anticancéreuse potentielle .
Chimie médicinale et conception de médicaments
Recherche anticancéreuse
Safety and Hazards
Orientations Futures
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs. They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Mécanisme D'action
Quinolines
are a class of compounds that have been used since ancient times. They are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The target molecules of quinolones and fluoroquinolones, which are derivatives of quinolines, are bacterial gyrase and topoisomerase IV enzymes .
Pyrazoles
, on the other hand, are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been used as potential fluorescent sensors and biologically active compounds .
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-7-12-22-20(13-16)24-21(23(26-27-24)18-5-3-2-4-6-18)15-28(22)14-17-8-10-19(25)11-9-17/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALAKCVYYLVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2565336.png)
![N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2565337.png)



![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)
![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)




